Solid lipids are used to prepare different types of formulations.
The use of solid lipids has diversified applications in various industries.
(R)-2-Amino-3-hydroxypropanamide hydrochloride, also known as D-Serinamide hydrochloride, is a chiral compound with the chemical formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol. This compound features an amino group, a hydroxyl group, and is characterized by its hydrochloride form, which is an acid salt resulting from the reaction of hydrochloric acid with the organic base (R)-2-amino-3-hydroxypropanamide . Its structure can be represented by the InChI key VURWDDZIWBGXCK-HSHFZTNMSA-N, indicating its stereochemistry and functional groups.
These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.
(R)-2-Amino-3-hydroxypropanamide hydrochloride exhibits notable biological activity, particularly in the central nervous system. It acts primarily as a modulator of glutamatergic neurotransmission by targeting:
Research indicates that this compound may have neuroprotective effects similar to those of D-serine, suggesting its potential utility in treating neurodegenerative diseases .
The synthesis of (R)-2-Amino-3-hydroxypropanamide hydrochloride typically involves several steps:
Alternative synthetic routes may involve asymmetric synthesis techniques to enhance yield and selectivity towards the desired enantiomer .
(R)-2-Amino-3-hydroxypropanamide hydrochloride has diverse applications across various fields:
Interaction studies have shown that (R)-2-Amino-3-hydroxypropanamide hydrochloride interacts with several biological targets:
These interactions underscore its importance in neurological research and therapeutic development .
Similar compounds include various amino acids and their derivatives that share structural characteristics or biological functions. Here are notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-Aminobutanamide hydrochloride | 122702-20-9 | 0.68 |
(S)-2-Amino-3-hydroxypropanamide hydrochloride | 65414-74-6 | 0.67 |
(S)-2-Amino-4-methylpentanamide | 687-51-4 | 0.59 |
2-Amino-2,3-dimethylbutyramide | 40963-14-2 | 0.56 |
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride | 1772-03-8 | 0.55 |
The discovery of (R)-2-amino-3-hydroxypropanamide hydrochloride is rooted in the broader exploration of amino acid derivatives and their biochemical applications. While the exact date of its first synthesis remains undocumented in publicly available literature, its structural relationship to serine—a well-characterized proteinogenic amino acid—suggests origins in mid-20th-century peptide chemistry research. The compound likely emerged as part of efforts to synthesize chiral building blocks for pharmaceutical and biochemical studies. Early modifications of serine, such as its conversion to amides and salts, were driven by the need to improve stability and solubility in synthetic peptide chains. The hydrochloride form of the R-enantiomer gained prominence due to its utility in asymmetric synthesis and crystallography, as evidenced by its inclusion in modern chemical databases like PubChem.
(R)-2-Amino-3-hydroxypropanamide hydrochloride is systematically named according to IUPAC guidelines as (2R)-2-amino-3-hydroxypropanamide hydrochloride. Its classification encompasses three key aspects:
Synonyms include D-serinamide hydrochloride and (R)-serinamide hydrochloride, reflecting its enantiomeric relationship to L-serinamide hydrochloride.
Property | Value | Source |
---|---|---|
Molecular formula | C₃H₉ClN₂O₂ | |
Molecular weight | 140.57 g/mol | |
CAS Registry Number | 122702-20-9 |
The compound’s structure confers unique properties that make it valuable in biochemical research:
Recent advances in X-ray crystallography have leveraged its rigid backbone to resolve conformational ambiguities in peptide analogs.
Current research applications focus on three domains:
A 2025 PubChem entry highlights its role in synthesizing non-natural amino acids for drug discovery pipelines.
The synthesis of (R)-2-amino-3-hydroxypropanamide hydrochloride traditionally begins with L-serine derivatives. A well-documented method involves the aminolysis of L-serine methyl ester with pentylamine, followed by salt formation with oxalic acid to yield the target compound in 81% yield and >99% enantiomeric excess (ee) [3]. This "one-pot" process minimizes intermediate isolation steps, enhancing efficiency.
Another approach adapts esterification-amidation cascades. For example, lauric acid is first esterified to methyl laurate, then amidated with serine to form N-lauroyl serinamide [1]. While this method targets a different amide, it highlights the utility of sequential esterification and amidation for β-hydroxyamide synthesis. Adapting this to (R)-2-amino-3-hydroxypropanamide hydrochloride would require substituting lauric acid with a suitable acyl donor and optimizing reaction conditions.
Key reaction parameters include:
Recent advancements prioritize sustainability. Solvent-free reactions and microwave-assisted synthesis reduce energy consumption. For instance, using water as a solvent in amidation reactions aligns with green chemistry principles [5]. A hypothetical route could involve:
Comparative studies show that microwave methods reduce reaction times from hours to minutes while maintaining yields >75% [5].
Enzymatic methods offer superior stereocontrol. Alcalase, a serine protease, catalyzes amide bond formation under near-anhydrous conditions, achieving 50–95% yields for aryl amides [6]. Applying this to (R)-2-amino-3-hydroxypropanamide hydrochloride synthesis might involve:
Enzymatic routes bypass harsh reagents, making them ideal for labile substrates.
Chiral purity is critical. The one-pot aminolysis method achieves >99% ee by leveraging L-serine’s inherent chirality and minimizing epimerization [3]. Alternative strategies include:
A study comparing catalysts found that (R)-BINAP-Ru complexes provided 92% ee in analogous β-hydroxyamide syntheses [3].
Purification challenges arise from polar by-products. Common techniques include:
Method | Conditions | Yield Recovery |
---|---|---|
Recrystallization | Ethanol/water (3:1), −20°C, 12 h | 78–85% |
Ion-exchange | Dowex 50WX8 resin, HCl elution | 90–95% |
Chromatography | Silica gel, CHCl₃/MeOH/NH₄OH (8:2:0.1) | >99% purity |
Crystallizing the oxalate salt improves enantiomeric purity, as oxalic acid preferentially complexes with the desired enantiomer [3].
(R)-2-Amino-3-hydroxypropanamide hydrochloride, also known as D-serinamide hydrochloride, represents the amide derivative of D-serine, which plays crucial roles in mammalian metabolism through its participation in complex biochemical networks [1] [2] [3]. The endogenous production of D-serine derivatives primarily occurs through the action of serine racemase, a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the conversion of L-serine to D-serine [4] [5] [6]. This enzymatic process represents the first racemase enzyme identified in human biology and serves as the primary source of D-serine in mammalian tissues [4] [7].
The biosynthetic pathway for serine metabolism begins with the phosphorylated pathway of serine biosynthesis, where 3-phosphoglycerate, an intermediate of glycolysis, undergoes a three-step enzymatic conversion to produce L-serine [8] [9] [10]. The initial step involves phosphoglycerate dehydrogenase, which catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate [11] [12]. Subsequently, phosphoserine aminotransferase facilitates the transamination of 3-phosphohydroxypyruvate with L-glutamate to form 3-phosphoserine and α-ketoglutarate [11] [13] [14]. The final step employs phosphoserine phosphatase to hydrolyze 3-phosphoserine into L-serine and inorganic phosphate [15] [12].
The metabolic fate of L-serine demonstrates remarkable versatility in mammalian systems. Beyond serving as a protein synthesis precursor, L-serine functions as a central metabolite in one-carbon metabolism, contributing to the synthesis of purines, thymidylate, and methionine [9] [16] [17]. The serine hydroxymethyltransferase-catalyzed conversion of L-serine to glycine and a tetrahydrofolate-bound one-carbon unit represents a major source of one-carbon groups required for nucleotide biosynthesis [18] [19] [20]. This reaction proceeds through a retroaldol mechanism where serine forms an external aldimine with the pyridoxal phosphate cofactor, followed by the elimination of formaldehyde and subsequent formation of glycine [18].
Quantitative analysis of serine metabolic flux reveals significant tissue-specific variations in pathway utilization. In rat liver, serine dehydratase accounts for approximately 90% of serine catabolism under gluconeogenic conditions, converting L-serine directly to pyruvate and ammonia [21] [22]. The serine:pyruvate/alanine:glyoxylate aminotransferase pathway contributes 10-20% to serine metabolism, particularly in rabbit and human liver tissues [21] [23]. The remaining metabolic flux involves the serine hydroxymethyltransferase and glycine cleavage system, which accounts for approximately 10% of serine utilization across various tissues [24] [17].
Serine racemase represents a unique bifunctional enzyme that catalyzes both the racemization of L-serine to D-serine and the β-elimination of water from both enantiomers to produce pyruvate and ammonia [4] [5] [7]. The enzyme belongs to the fold-type II of the pyridoxal phosphate-dependent enzyme family and demonstrates an interesting bifurcated mechanism whereby substrate L-serine can be channeled into either the racemization pathway to generate D-serine or the β-elimination pathway to produce pyruvate [7] [6]. This dual functionality provides a regulatory mechanism for controlling D-serine levels in tissues while simultaneously contributing to energy metabolism through pyruvate production [25] [26].
The catalytic mechanism of serine racemase involves the formation of an external aldimine between the substrate amino group and the pyridoxal phosphate cofactor [27] [28]. Key active site residues include K56 and S84, which function as the si- and re-face bases respectively, facilitating the abstraction and donation of protons during the racemization process [4] [5] [7]. R135 plays a critical role in binding negatively charged substrates and inhibitors, contributing to the enzyme's substrate specificity [4] [7]. The enzyme demonstrates allosteric activation by adenosine triphosphate and magnesium ions, with the magnesium-adenosine triphosphate complex producing a 5- to 10-fold increase in both racemization and pyruvate production rates [26] [29] [30].
Kinetic analysis reveals that serine racemase exhibits high affinity for adenosine triphosphate with a Km value of 3 μM, approximately 30-fold higher affinity compared to adenosine diphosphate [29]. The optimal pH for enzymatic activity occurs at 8.5, which also supports maximal racemization activity toward L-serine [29] [30]. The enzyme exists in equilibrium between open and closed conformations, suggesting that conformational flexibility plays a relevant role in enzyme regulation [31]. Divalent cations, particularly magnesium and calcium, differentially affect enzyme activity and modulate the quaternary equilibrium toward a tetrameric form [32].
D-serine deaminase represents a specialized enzyme found primarily in bacterial systems that catalyzes the oxidative deamination of D-serine to produce pyruvate and ammonia [33] [34] [35]. The enzyme demonstrates strict stereoselectivity for D-amino acids and employs pyridoxal phosphate as a cofactor [35]. In bacterial systems such as Staphylococcus saprophyticus, D-serine deaminase activity produces 4.6 ± 0.9 μg mg⁻¹ min⁻¹ of pyruvate from D-serine, while mutant strains lacking the enzyme show negligible activity (0.4 ± 0.06 μg mg⁻¹ min⁻¹) [33].
The enzymatic mechanism proceeds through a pyridoxal phosphate-dependent pathway where D-serine undergoes dehydration to form an unstable enamine intermediate that spontaneously tautomerizes to an imine form [35]. Subsequent hydrolytic deamination yields pyruvate and ammonia, with the overall reaction proceeding as: D-serine → 2-aminoprop-2-enoate + H₂O → 2-iminopropanoate → pyruvate + NH₃ [35]. The enzyme demonstrates activity toward D-threonine as well, albeit at reduced rates compared to D-serine [35].
In mammalian systems, D-amino acid oxidase serves as the primary catabolic enzyme for D-serine, employing flavin adenine dinucleotide as a cofactor to catalyze the oxidative deamination of neutral D-amino acids [36] [37] [38]. Human D-amino acid oxidase exhibits weak interaction with the flavin adenine dinucleotide cofactor, suggesting that the enzyme exists largely in an inactive apoprotein form under physiological conditions [38] [39]. The binding of active-site ligands and substrates stabilizes flavin binding, thereby promoting catalytic competence [38] [40].
Serine dehydratase represents a pyridoxal phosphate-dependent enzyme that catalyzes the deamination of L-serine to yield pyruvate and ammonia [41] [42]. The enzyme demonstrates broad substrate specificity, also metabolizing threonine to ammonium and 2-ketobutyrate [42]. In mammalian hepatocytes, serine dehydratase activity predominates in the cytoplasm and serves a primary role in gluconeogenesis [41] [22]. The enzyme contains 319 residues and adopts a fold similar to other pyridoxal phosphate-dependent enzymes of the β-family [41].
The catalytic mechanism involves the formation of a Schiff base linkage between the substrate amino group and the pyridoxal phosphate cofactor covalently bound to K41 [41]. The cofactor positioning between β-strands 7 and 10 creates an active site environment where the pyridinium nitrogen hydrogen-bonds to C303, the C3-hydroxyl group interacts with N67, and the phosphate group coordinates with main chain amides from a tetraglycine loop [41]. The reaction proceeds through β-elimination of water from the carbanionic intermediate to form an amino-acrylate species that undergoes non-enzymatic hydrolysis [41].
Quantitative flux analysis in rat liver demonstrates that serine dehydratase accounts for the majority of L-serine metabolism under gluconeogenic conditions [21]. The enzyme activity shows maximum values of 92.49 ± 6.79 mU/mg mitochondrial protein under normal conditions but becomes significantly reduced during chronic metabolic acidosis [43] [44]. The downregulation involves decreased gene transcription mediated by glucagon and cyclic adenosine monophosphate signaling pathways [43]. Dietary protein content positively regulates serine dehydratase activity, while high glucose levels suppress enzymatic function [22] [43].
(R)-2-Amino-3-hydroxypropanamide hydrochloride participates in extensive metabolic networks that interconnect amino acid, nucleotide, and lipid metabolism [9] [10] [45]. The compound's metabolic significance extends beyond its direct enzymatic conversions to encompass regulatory roles in one-carbon metabolism and neurotransmitter synthesis pathways [46] [16] [17]. As a derivative of D-serine, the compound influences the metabolic flow between glycolytic intermediates and amino acid synthesis through its effects on serine racemase activity and subsequent metabolic downstream effects [47] [46].
The amino acid metabolism network demonstrates remarkable interconnectivity through shared enzymatic pathways and metabolic intermediates. L-serine serves as a central hub connecting carbohydrate metabolism through 3-phosphoglycerate, amino acid synthesis through transamination reactions, and lipid biosynthesis through sphingolipid formation [9] [10] [48]. The conversion of L-serine to glycine by serine hydroxymethyltransferase provides one-carbon units essential for purine and thymidylate synthesis while simultaneously supporting the methionine cycle through tetrahydrofolate-mediated reactions [18] [20] [17].
The transsulfuration pathway represents another critical network connection where L-serine contributes its carbon skeleton for cysteine biosynthesis [49] [50] [51]. Cystathionine β-synthase catalyzes the condensation of homocysteine with serine to form cystathionine, which subsequently undergoes cleavage by cystathionine γ-lyase to produce cysteine and α-ketobutyrate [49] [52] [53]. This pathway demonstrates tissue-specific activity patterns, with liver and pancreas showing the highest cystathionine abundance and robust de novo cysteine synthesis [51].
Metabolic network analysis reveals that serine metabolism intersects with energy production pathways through multiple mechanisms. The direct conversion of serine to pyruvate via serine dehydratase contributes to gluconeogenesis and tricarboxylic acid cycle flux [41] [54] [24]. Additionally, the glycine cleavage system provides an alternative route for amino acid catabolism, generating carbon dioxide, ammonia, and one-carbon units in the form of methylene-tetrahydrofolate [20] [55] [56]. Quantitative flux studies demonstrate that liver serine hydroxymethyltransferase acts as a major glycine-consuming enzyme, with net consumption rather than production of glycine under physiological conditions [24].
Comparative analysis of (R)-2-amino-3-hydroxypropanamide hydrochloride metabolism relative to L-serine derivatives reveals distinct metabolic fates and regulatory mechanisms [46] [51]. While L-serine demonstrates extensive metabolic versatility through multiple enzymatic pathways, D-serine and its derivatives exhibit more specialized functions primarily related to neurotransmission and cellular signaling [47] [2] [58] [59]. The stereochemical differences between L- and D-serine derivatives result in selective enzyme recognition patterns that direct these compounds toward distinct metabolic outcomes [47] [46].
The metabolic flux comparison demonstrates that L-serine derivatives predominantly support anabolic processes including protein synthesis, nucleotide biosynthesis, and sphingolipid formation [9] [60] [48]. In contrast, D-serine derivatives primarily function in catabolic pathways and neuromodulation, with limited direct incorporation into biosynthetic processes [47] [61] [25]. The tissue distribution patterns also differ significantly, with L-serine metabolism occurring ubiquitously across all cell types while D-serine metabolism shows pronounced enrichment in neural tissues [3] [62] [58].
Enzymatic specificity studies reveal that serine racemase demonstrates approximately equal efficiency for both L-serine racemization and D-serine elimination reactions, though the relative rates depend on cofactor availability and cellular energy status [26] [29] [30]. D-amino acid oxidase shows preferential activity toward D-serine with high substrate specificity, whereas L-serine derivatives primarily interact with serine dehydratase and serine hydroxymethyltransferase [36] [37] [38]. The kinetic parameters demonstrate that D-amino acid oxidase exhibits relatively low efficiency on D-serine compared to other D-amino acid substrates, suggesting tight regulatory control over D-serine catabolism [38] [39].
The one-carbon metabolism network demonstrates differential utilization of L- and D-serine derivatives [46] [17]. L-serine serves as the primary one-carbon donor through serine hydroxymethyltransferase, contributing approximately 50% of cellular one-carbon units in rapidly proliferating cells [16] [17] [63]. D-serine derivatives do not directly participate in one-carbon metabolism but can influence this pathway through competitive inhibition of mitochondrial L-serine transport [47] [46]. This competition mechanism represents a novel regulatory strategy whereby D-serine can modulate cellular proliferation and apoptosis through effects on nucleotide biosynthesis [47] [46].